(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride
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Description
“(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride” is a compound that is used as a pharmaceutical intermediate . It is also known as 4-Dimethylaminobutyric acid hydrochloride . The compound has a linear formula of CH3NH (CH2)3CO2H · HCl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CN ©CCCC (=O)O.Cl . The molecular formula is C6H14ClNO2 , and the molecular weight is 167.633 g/mol .Physical and Chemical Properties Analysis
This compound is hygroscopic, meaning it absorbs moisture from the air . It has a melting point range of 153°C to 155°C . The compound is also sensitive to humidity and water, and should be stored under dry inert gas .Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds often targetmuscle cells in the gastrointestinal tract .
Mode of Action
(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride is an antispasmodic compound . It works by relaxing the muscle cells in the gastrointestinal tract, reducing spasms and associated pain .
Result of Action
The molecular and cellular effects of this compound’s action result in the relaxation of muscle cells in the gastrointestinal tract . This leads to a reduction in spasms and associated pain, improving symptoms in conditions like irritable bowel syndrome .
Properties
IUPAC Name |
(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXIWINXJPURJN-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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